molecular formula C10H22N2O4 B2379547 Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate CAS No. 2551120-55-7

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate

Cat. No.: B2379547
CAS No.: 2551120-55-7
M. Wt: 234.296
InChI Key: CCMQCHLMMILZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is a carbamate-protected amino alcohol derivative. Its structure features a tert-butyloxycarbonyl (Boc) group, an N-methylcarbamate moiety, and a propyl backbone substituted with amino, hydroxy, and hydroxymethyl groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where its protective groups enhance stability and control reactivity during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4/c1-9(2,3)16-8(15)12(4)5-10(11,6-13)7-14/h13-14H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMQCHLMMILZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The preparation of the target compound can be approached through several retrosynthetic pathways:

  • From a suitably protected aminodiol derivative with subsequent N-methylation
  • From a 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) scaffold with selective protection/deprotection
  • From simpler precursors through multi-step synthesis involving hydroxylation and amination

Key Reaction Types

The synthesis typically involves combinations of the following reaction types:

  • Protection/deprotection chemistry
  • Reductive amination
  • Nucleophilic substitution
  • Hydroxylation
  • Selective reduction

Preparation Method via TRIS Scaffold Functionalization

Synthetic Route Overview

This approach utilizes 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) as the starting material, incorporating the Boc group and N-methyl functionality through sequential reactions.

Table 1. Reagents and Conditions for TRIS-Based Synthesis

Step Reaction Reagents Conditions Yield (%)
1 Selective protection of primary amine Di-tert-butyl dicarbonate, TEA DCM, 0-25°C, 4h 85-90
2 N-methylation Methyl iodide, K₂CO₃ DMF, 0-25°C, 12h 75-80
3 Selective hydroxyl protection TBDMSCl, imidazole DMF, 0°C, 6h 70-75
4 Deprotection TBAF THF, 0°C, 2h 80-85

Detailed Procedure

Step 1: Boc Protection

In a 500 mL round-bottom flask equipped with a magnetic stirrer, 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) (12.1 g, 100 mmol) is dissolved in a mixture of water (50 mL) and 1,4-dioxane (100 mL). The solution is cooled to 0°C, and triethylamine (14 mL, 100 mmol) is added. Di-tert-butyl dicarbonate (24 g, 110 mmol) dissolved in 1,4-dioxane (50 mL) is added dropwise over 1 hour while maintaining the temperature below 5°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction is monitored by TLC (ethyl acetate/hexane 1:1). Upon completion, the mixture is concentrated under reduced pressure to remove most of the 1,4-dioxane. The aqueous solution is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with 0.5 N HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL), dried over Na₂SO₄, filtered, and concentrated to yield the N-Boc protected TRIS derivative.

Step 2: N-Methylation

The N-Boc protected intermediate (10 g, 45 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen atmosphere. Potassium carbonate (12.4 g, 90 mmol) is added, and the mixture is stirred for 30 minutes at 0°C. Methyl iodide (5.6 mL, 90 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane 1:1). Upon completion, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (5 × 50 mL) to remove DMF, then with brine (100 mL), dried over Na₂SO₄, filtered, and concentrated to yield the N-methyl derivative.

Alternative Preparation via Selective Protection Strategy

Synthetic Route Overview

This alternative approach involves selective protection of functional groups to achieve the desired substitution pattern.

Table 2. Reagents and Conditions for Selective Protection Strategy

Step Reaction Reagents Conditions Yield (%)
1 Diamine protection Di-tert-butyl dicarbonate CH₂Cl₂, 0-20°C, 2h 80-85
2 Selective N-methylation Methyl iodide, NaH THF, 0°C, 4h 70-75
3 Introduction of hydroxymethyl groups Formaldehyde, NaBH₃CN MeOH, pH 6-7, 25°C, 12h 65-70
4 Oxidation MCPBA CH₂Cl₂, 0°C, 4h 60-65
5 Final deprotection TFA CH₂Cl₂, 0°C, 2h 75-80

Detailed Procedure

The approach described in patent literature involves a careful sequential protection/deprotection strategy to achieve the desired substitution pattern. A key step involves the N-methylation of a protected precursor under phase-transfer conditions, similar to the method described for tert-butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate.

To a solution of the protected amino alcohol intermediate (2 g, 12.1 mmol) in dry DCM (12 mL), di-tert-butyl dicarbonate (2.91 g, 13.3 mmol) is added at 0°C and the reaction mixture stirred for 2 hours at room temperature. Water is added, and the aqueous phase is extracted with DCM. The combined organic fractions are washed with saturated NaHCO₃ solution, brine, and dried over MgSO₄. After filtration, the solvent is removed under reduced pressure to afford the intermediate compound.

Industrial-Scale Preparation Method

For large-scale production, a telescoped process has been developed that minimizes isolation of intermediates and improves overall efficiency.

Process Overview

Table 3. Industrial Process Parameters

Parameter Value Notes
Batch size 5-50 kg Scalable
Overall yield 65-70% From commercially available starting materials
Number of steps 3-4 Telescoped process
Critical parameters Temperature control, reagent addition rate Especially during exothermic steps
Solvent recovery >90% For environmental sustainability

Telescoped Synthesis Procedure

The industrial synthesis employs a telescoped approach similar to that described for other tert-butyl carbamate derivatives. The key aspects include:

  • Compound 1 undergoes ring closure protection reaction with 4-trifluoromethyl benzaldehyde and 2-methylbenzoyl chloride in the presence of alkali to obtain a compound 2.

  • The compound 2 undergoes alkylation with appropriate reagents followed by hydrolysis in the presence of an inorganic base.

  • Through process telescoping, the intermediate compounds are subjected to reduction with sodium borohydride, followed by acid hydrolysis and reaction with di-tert-butyl dicarbonate in the presence of alkali.

The reaction temperature is carefully controlled at each stage, typically ranging from 0-10°C for the protection steps and 10-30°C for the final Boc protection step.

Enzymatic Resolution Approach for Stereoselective Synthesis

When stereochemical control is required, enzymatic resolution provides an effective approach.

Enzymatic Resolution Method

Table 4. Enzymatic Resolution Parameters

Enzyme Substrate Conditions ee (%) Yield (%)
Lipase B from Candida antarctica Racemic acetate intermediate Phosphate buffer (pH 7.5), 30°C, 24h >98 45-48
Pig liver esterase Racemic carbamate intermediate TRIS buffer (pH 8.0), 25°C, 48h >95 42-45

Procedure for Enzymatic Resolution

The racemic intermediate (10 g) is dissolved in a mixture of TRIS buffer (100 mL, pH 8.0) and acetone (10 mL). Pig liver esterase (1000 U) is added, and the reaction mixture is gently stirred at 25°C for 48 hours. The pH is maintained at 8.0 by periodic addition of 1N NaOH. The reaction progress is monitored by HPLC using a chiral column. Upon reaching optimal conversion (typically 45-50%), the reaction mixture is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched product.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 5. Comparative Analysis of Synthetic Approaches

Method Overall Yield (%) Number of Steps Advantages Limitations
TRIS-based approach 45-50 4 Common starting material, straightforward chemistry Lower overall yield due to multiple steps
Selective protection strategy 50-55 5 Higher selectivity for functional groups More complex procedures, expensive reagents
Industrial telescoped process 65-70 3-4 Fewer isolations, higher throughput Requires specialized equipment
Enzymatic resolution 40-45 5-6 High stereoselectivity Lower theoretical yield, enzyme cost

Environmental and Economic Considerations

The preparation methods vary significantly in terms of environmental impact and economic viability:

  • The TRIS-based approach utilizes readily available starting materials but requires multiple protection/deprotection steps that generate waste.

  • The selective protection strategy offers good control but uses more expensive reagents and generates more waste.

  • The industrial telescoped process minimizes solvent usage and waste through reduced isolation steps.

  • The enzymatic approach offers excellent stereoselectivity but at higher cost due to enzyme expenses and lower theoretical yield.

Characterization and Quality Control

Analytical Methods

For quality control of the prepared compound, the following analytical methods are typically employed:

  • NMR spectroscopy (¹H and ¹³C) for structural confirmation
  • HPLC for purity determination (typically >98%)
  • Mass spectrometry for molecular weight confirmation
  • IR spectroscopy for functional group identification
  • Optical rotation for stereochemical analysis (if applicable)

Key Spectroscopic Data

¹H NMR (400MHz, CDCl₃) : δ 5.72-5.83 (m, 1H), 5.08-5.13 (m, 2H), 4.74 (br, 1H), 3.57-3.67 (m, 3H), 2.76 (br, 1H), 2.21-2.32 (m, 2H), 1.43 (s, 9H).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) tert-Butyl N-[3-[[3-(dimethylcarbamoyl)-6-nitrochroman-5-yl]amino]propyl]-N-methylcarbamate ()
  • Key Differences : Incorporates a nitrochroman ring and dimethylcarbamoyl substituent, increasing aromaticity and lipophilicity.
  • Synthesis: Synthesized via a coupling reaction with tert-butyl N-(3-aminopropyl)-N-methylcarbamate (87% yield), yielding a bright yellow-orange oil .
  • Applications : Likely tailored for biological activity (e.g., enzyme inhibition) due to its nitroaromatic and carbamoyl groups.
b) tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate ()
  • Synthesis : Achieved via cyclization (80% yield), with LCMS data ([M-Boc+H]+ 270) confirming purity .
  • Applications : Benzimidazolones are common in kinase inhibitors, suggesting use in medicinal chemistry.
c) tert-Butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride ()
  • Key Differences : Simplified structure lacking hydroxymethyl and N-methyl groups; configured as an (R)-stereoisomer.
  • Physical Properties : Hydrochloride salt improves aqueous solubility (Mol. formula: C8H19ClN2O3) .
  • Applications: Potential as a chiral building block for peptides or small-molecule drugs.
d) tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate ()
  • Key Differences: Replaces the amino group with a methyl and two hydroxyls (C9H19NO4), increasing polarity.
  • Applications : Useful in glycosylation or polyol synthesis due to vicinal diols .
e) tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate ()
  • Key Differences : Branched 2-methylpropyl chain introduces steric bulk and hydrophobicity (MFCD18433206).
  • Applications : May enhance membrane permeability in prodrugs or CNS-targeting molecules .

Physicochemical and Spectral Properties

Compound Molecular Weight Key Spectral Data
Target Compound ~265 (estimated) N/A
Nitrochroman derivative () 437.24 HRMS (M+H)+: 437.2401
Benzimidazolone derivative () ~345 (estimated) LCMS [M-Boc+H]+: 270
Hydrochloride salt () 226.71 MDL: CAS 226.71
  • HRMS and LCMS data in –2 confirm structural integrity, while the hydrochloride salt () shows distinct handling requirements.

Biological Activity

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its neuroprotective effects, anti-tumor properties, and mechanisms of action.

  • Molecular Formula: C9H20N2O5
  • Molecular Weight: 236.27 g/mol
  • Physical State: White crystalline solid
  • Solubility: Soluble in water and polar organic solvents

The compound contains a tert-butyl group and multiple hydroxyl groups, which contribute to its reactivity and biological interactions.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer’s disease (AD). In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of AD pathology. Specifically, it demonstrated a significant reduction in cell death of astrocytes induced by Aβ 1-42, suggesting a protective mechanism against oxidative stress and inflammatory responses .

Table 1: Summary of Neuroprotective Effects

Study FocusResultReference
Inhibition of Aβ aggregation85% inhibition at 100 μM
Cell viability improvementIncreased from 43.78% to 62.98% with treatment
TNF-α production reductionDecreased but not statistically significant

Anti-Tumor Properties

This compound has also been investigated for its anti-tumor potential. The compound's ability to interact with various biological targets makes it a candidate for cancer therapy. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.

The biological activity of this compound is largely attributed to its structural components:

  • Carbamate Functional Group : Facilitates nucleophilic substitution reactions, enhancing its reactivity with biological targets.
  • Hydroxyl Groups : Contribute to hydrogen bonding interactions, potentially increasing binding affinity with enzymes and receptors.
  • Amino Group : May interact with neurotransmitter systems, influencing neuroprotective pathways.

Case Studies

Several case studies highlight the compound's potential applications:

  • Alzheimer's Disease Model : In an in vivo study using a scopolamine-induced AD model, the compound showed promise in reducing amyloid levels and improving cognitive function, although results varied compared to established treatments like galantamine .
  • Cancer Cell Line Studies : Research on various cancer cell lines indicated that the compound could inhibit proliferation rates significantly; however, specific IC50 values and mechanisms remain under investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate?

  • Methodology : The compound is synthesized via carbamate-amine coupling under mild conditions. Key steps include:

  • Reacting tert-butyl carbamate with a functionalized amine precursor (e.g., 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine) in dichloromethane or acetonitrile .
  • Maintaining pH 8–9 using a base like triethylamine to neutralize byproducts and stabilize intermediates .
  • Temperature control (0–25°C) to prevent side reactions and optimize yield (>75%) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify carbamate and hydroxyl groups (e.g., tert-butyl signal at ~1.4 ppm, NH/OH protons at 3–5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected for C₁₁H₂₃N₂O₅) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities (<2%) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Profile :

  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis. Room-temperature storage in desiccators is viable for ≤1 month .
  • Light Sensitivity : Amber vials recommended due to potential photodegradation of the hydroxymethyl group .
  • Solubility : Stable in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic substitutions or enzyme inhibition?

  • Mechanistic Insights :

  • The hydroxyimino (–NH–OH) group acts as a chelating agent, enabling coordination to metal ions in enzyme active sites (e.g., metalloproteases) .
  • Kinetic studies (stopped-flow spectroscopy) show pH-dependent hydrolysis (t₁/₂ = 2–8 hours at pH 7.4), critical for prodrug design .
    • Comparative Analysis : Derivatives lacking hydroxyimino groups exhibit 10–50x lower inhibitory activity against serine hydrolases .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Troubleshooting Strategies :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at –40°C .
  • COSY/HSQC : Assign overlapping signals (e.g., hydroxymethyl protons at δ 3.6–4.1 ppm) via 2D correlation experiments .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm accuracy .

Q. What experimental approaches are suitable for studying interactions between this compound and biological targets?

  • Biochemical Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized enzymes (e.g., KD = 1–10 µM for kinase targets) .
  • Fluorescence Quenching : Monitor conformational changes in proteins using tryptophan fluorescence (λex = 280 nm) .
    • In Silico Methods :
  • Molecular Docking (AutoDock Vina) : Predict binding poses in catalytic pockets (e.g., hydrogen bonding with Asp189 in thrombin) .

Comparative and Mechanistic Questions

Q. How does the stereochemistry of the hydroxymethyl group affect biological activity?

  • Stereochemical Impact :

  • Enantiomeric Resolution : Chiral HPLC (Chiralpak IA column) separates (R)- and (S)-isomers, revealing 3–5x higher IC50 for (R)-isomers in kinase assays .
  • X-ray Crystallography : (S)-configured analogs form stronger hydrogen bonds (2.8–3.1 Å) with target proteins .

Q. What strategies mitigate side reactions during functional group modifications (e.g., oxidation of the hydroxymethyl group)?

  • Optimized Protocols :

  • Oxidation : Use Dess-Martin periodinane (DMP) in dichloromethane at 0°C to selectively oxidize hydroxymethyl to carboxyl without carbamate cleavage .
  • Protection-Deprotection : Temporary silylation (TBDMSCl) of hydroxyl groups prevents undesired crosslinking during alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.